Product packaging for Homophthalic anhydride(Cat. No.:CAS No. 703-59-3)

Homophthalic anhydride

Cat. No.: B1208506
CAS No.: 703-59-3
M. Wt: 162.14 g/mol
InChI Key: AKHSBAVQPIRVAG-UHFFFAOYSA-N
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Description

Homophthalic anhydride (HPA, CAS 703-59-3) is a highly reactive cyclic anhydride with the molecular formula C9H6O3 and a molecular weight of 162.14 g/mol. It is a versatile building block in organic synthesis, primarily valued for its role in the Castagnoli-Cushman reaction (CCR). In this reaction, HPA reacts with imines in a formal [4+2] cyclocondensation to yield tetrahydroisoquinolone (THIQ) derivatives, a scaffold of high medicinal relevance due to its presence in compounds with antimalarial, trypanocidal, and other biological activities . The mechanism is widely accepted to involve a Mannich-type addition of the HPA enolate to the imine, followed by transannular acylation to form the lactam ring . This reaction can be facilitated by N-methylimidazole (NMI), which promotes the cyclization step and suppresses side reactions . Beyond the CCR, this compound is also known to undergo base-catalyzed dimerization, forming a series of bis(lactone) and isocoumarin dimeric products . It also participates in reactions with aldehydes to form dihydroisocoumarins and with alkynes or activated alkenes in Tamura reactions . The compound has a melting point of 140-142 °C and should be stored refrigerated at +4°C . This compound is For Research Use Only. It is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6O3 B1208506 Homophthalic anhydride CAS No. 703-59-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4H-isochromene-1,3-dione
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InChI

InChI=1S/C9H6O3/c10-8-5-6-3-1-2-4-7(6)9(11)12-8/h1-4H,5H2
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InChI Key

AKHSBAVQPIRVAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H6O3
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DSSTOX Substance ID

DTXSID00220569
Record name Homophthalic acid anhydride
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Molecular Weight

162.14 g/mol
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CAS No.

703-59-3
Record name Homophthalic anhydride
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Record name Homophthalic acid anhydride
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Record name HOMOPHTHALIC ACID ANHYDRIDE
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Synthesis and Advanced Derivatization Strategies for Homophthalic Anhydride

Modern Synthetic Routes to Homophthalic Anhydride (B1165640)

The preparation of homophthalic anhydride from its corresponding diacid is a fundamental transformation, with several methods optimized for efficiency and yield.

The direct dehydration of homophthalic acid is the most common route to obtaining this compound. A well-established and modified procedure involves refluxing dry homophthalic acid with acetic anhydride. orgsyn.org The mixture is heated for approximately two hours, after which it is cooled to allow the solid anhydride to crystallize. orgsyn.org The product is then collected by filtration, washed with glacial acetic acid, and dried. orgsyn.org An alternative optimized method involves refluxing homophthalic acid in toluene (B28343) using a Dean-Stark apparatus. mdpi.com This azeotropic distillation technique effectively removes water formed during the reaction, driving the equilibrium towards the anhydride product and yielding a quantitative conversion. mdpi.com This method is particularly clean as the toluene can be removed under vacuum, providing the pure anhydride without the need for extensive purification. mdpi.com

Table 1: Comparison of Optimized Protocols for this compound Synthesis

Method Reagent/Solvent Conditions Duration Notes
Acetic Anhydride Dehydration Acetic Anhydride Reflux 2 hours Product crystallizes upon cooling. orgsyn.org

The synthesis of substituted homophthalic anhydrides requires versatile cyclodehydration methods that can accommodate a range of functional groups and solubility profiles. nih.govmdpi.com For novel aryl-substituted homophthalic acids, the choice of solvent and temperature is critical. nih.gov For some substrates, cyclodehydration using acetic anhydride can be effectively performed in dichloromethane (B109758) at room temperature. nih.govmdpi.com However, for substrates with limited solubility in these conditions, the reaction can be successfully carried out in toluene at 80 °C. nih.govmdpi.com

For particularly challenging substrates, such as a 1,2,3-triazol-1-yl-substituted homophthalic acid with poor solubility, a modified protocol is employed. mdpi.com In this case, the cyclodehydration is performed in dimethylformamide (DMF) using dicyclohexylcarbodiimide (B1669883) (DCC) as the dehydrating agent, which facilitates the formation of the desired anhydride. mdpi.com These tailored techniques are crucial for expanding the scope of reactions like the Castagnoli-Cushman reaction to include novel, functionally diverse anhydrides. nih.govmdpi.comresearchgate.net

Functionalization and Derivatization Approaches

The functionalization of the this compound scaffold, particularly with aromatic substituents, significantly broadens its utility in synthesizing complex molecular architectures.

Direct aromatic substitution on the pre-formed this compound ring is challenging. The primary strategy involves the synthesis of aryl-substituted homophthalic acids first, which are then subjected to cyclodehydration to yield the corresponding substituted anhydrides. nih.govmdpi.comresearchgate.net This approach allows for the creation of a diverse library of anhydrides for use in multicomponent reactions. researchgate.net These novel anhydrides, bearing aryl groups on the backbone, are key precursors for generating tetrahydroisoquinolonic acids with an all-carbon quaternary stereocenter via the Castagnoli-Cushman reaction. nih.govmdpi.comresearchgate.net The reaction of these tailored anhydrides with various imines proceeds smoothly, often with high diastereoselectivity and in good yields, without requiring chromatographic purification. nih.govmdpi.com

Table 2: Synthesis of 4-Aryl-Substituted Tetrahydroisoquinolonic Acids via Substituted Anhydrides

Anhydride Precursor Imine Partner Solvent Conditions Product Type
Aryl-Substituted this compound Aromatic Aldehyde-Derived Imines Acetonitrile (B52724) Reflux, 18h 4-Aryl-tetrahydroisoquinolonic acid. nih.gov
Aryl-Substituted this compound Aromatic Aldehyde-Derived Imines Toluene Reflux Lower yield compared to acetonitrile. nih.gov

Homophthalic acids, esters, and anhydrides are valuable starting materials for building a variety of important chemical structures. tandfonline.com The ability to tailor these precursors is essential for specific synthetic outcomes. For instance, the synthesis of N-hydroxy- and N-(benzyloxy)tetrahydroisoquinolonic acids can be achieved through a three-component variant of the Castagnoli-Cushman reaction. mdpi.com This reaction uses homophthalic acid, an aldehyde, and a hydroxylamine (B1172632) derivative (such as hydroxylamine acetate (B1210297) or O-benzylhydroxylamine) in refluxing toluene. mdpi.com The homophthalic acid is converted in situ to the anhydride, which then reacts with the other components. mdpi.com This method provides facile, multigram-scale access to cyclic hydroxamic acids, which are of interest as potential iron-chelating agents. mdpi.com The preparation of derivatives like 4-methoxy and 4-acetoxyhomophthalic anhydrides through oxidation and cyclization has been instrumental in the total synthesis of complex natural products like 4-demethoxydaunomycinone (B1247698) and daunomycinone. jst.go.jp

Reaction Chemistry of Homophthalic Anhydride: Mechanisms and Scope

Multicomponent Reactions Featuring Homophthalic Anhydride (B1165640)

Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants, are powerful tools in modern synthetic chemistry. Homophthalic anhydride is a prominent substrate in a variety of MCRs, most notably the Castagnoli-Cushman Reaction, for the synthesis of diverse heterocyclic compounds.

The Castagnoli-Cushman Reaction (CCR) is a cornerstone of lactam synthesis, involving the reaction of a cyclic anhydride with an imine. When this compound is employed, this reaction provides an efficient route to synthesize substituted 3,4-dihydroisoquinolone-4-carboxylic acids, which are important scaffolds in medicinal chemistry. nih.gov The reaction is known for its high atom economy and the ability to generate molecular complexity in a single step. mdpi.comnih.gov

The mechanism of the Castagnoli-Cushman reaction has been a subject of considerable investigation, with several pathways proposed and debated over the years. nih.govmdpi.com For the three-component reaction (3CR) involving this compound, an amine, and an aldehyde, extensive mechanistic studies, including crossover experiments and in-situ infrared spectroscopy, have shed light on the intricate reaction pathway. organic-chemistry.org These studies have been pivotal in resolving long-standing uncertainties regarding the mechanism. organic-chemistry.org

A key feature of the CCR mechanism is the involvement of amide-acid intermediates. organic-chemistry.org These intermediates are formed from the reaction of the amine and the anhydride. Mechanistic studies have demonstrated that these amide-acids can exist in equilibrium with the corresponding cyclic anhydride and free amine. organic-chemistry.org Although this equilibrium may be unfavorable, it plays a crucial role in the progression of the reaction. organic-chemistry.org Control experiments have confirmed that the reversible formation of the anhydride from the amide-acid is a key step, allowing for the subsequent reaction with the aldehyde component. organic-chemistry.org

The predominant mechanism for the CCR involving this compound is a Mannich-like reaction. organic-chemistry.orgdaneshyari.com In this pathway, the enol form of this compound adds to the imine (formed in situ from the amine and aldehyde). organic-chemistry.org This Mannich-type addition is followed by an intramolecular N-acylation, where the nitrogen attacks one of the carbonyl groups of the anhydride, leading to the final lactam product. daneshyari.com An alternative pathway, involving the initial N-acylation of the imine by the anhydride followed by an intramolecular cyclization, has also been considered. daneshyari.comresearchgate.net However, detailed mechanistic investigations support the Mannich-like mechanism as the more likely pathway for the three-component reaction. organic-chemistry.org The isolation of a Mannich-type adduct has provided clear evidence for the viability of this mechanistic pathway. researchgate.net

The kinetics of the Castagnoli-Cushman reaction can be significantly influenced by hydrogen bonding. The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE), as a solvent has been shown to dramatically accelerate the reaction rate. mdpi.comresearchgate.net This rate enhancement is attributed to the ability of TFE to act as a hydrogen bond donor, activating both the imine and the carbonyl group of the anhydride. mdpi.com This dual activation facilitates the nucleophilic attack of the enolized anhydride onto the imine. mdpi.com DFT calculations support the role of hydrogen bonding in stabilizing the transition state. mdpi.com The effect of different solvents on the reaction of this compound with an imine highlights the role of hydrogen bonding and solvent polarity.

EntrySolventTemperature (°C)TimeYield (%)Diastereomeric Ratio (cis:trans)
1CH₂Cl₂-4024 h37>19:1
2Toluene (B28343)-4020 h56>19:1
3CH₃CN-4020 h50>19:1
4MTBE-4048 h78>19:1
5TFE-4015 min81>19:1
6TFErt2 min72>19:1

This table is based on data from the reaction of a specific imine with this compound and is intended to be illustrative of the solvent effects. researchgate.net

Current scientific literature on the Castagnoli-Cushman reaction with this compound does not provide significant evidence to support a Knoevenagel-type condensation pathway as a primary mechanistic route. The reaction is mechanistically distinct from the Knoevenagel condensation, which typically involves the reaction of an active methylene (B1212753) compound with a carbonyl group, catalyzed by a base, and often leads to a C=C bond formation after dehydration. The CCR, in contrast, proceeds through the formation of C-N and C-C bonds to form a lactam ring.

Similarly, the formation of a spiroanhydride as a key intermediate in the reaction of this compound with imines is not a widely proposed or experimentally supported mechanistic feature. While spirocyclic products can be synthesized using the CCR by employing cyclic ketones as one of the components, this refers to the structure of the final product rather than a transient spiroanhydride intermediate in the core mechanism. researchgate.net The established mechanism revolves around the interplay of amide-acid intermediates and a Mannich-type addition, which successfully rationalizes the observed products and stereoselectivity. organic-chemistry.org

The Castagnoli–Cushman Reaction (CCR)

Diastereoselective and Enantioselective CCR Variants

The Castagnoli-Cushman Reaction (CCR) involving this compound is a powerful tool for synthesizing substituted lactams, particularly tetrahydroisoquinolones, often with a high degree of stereocontrol. nih.gov The reaction's versatility allows for the generation of complex molecular scaffolds from relatively simple starting materials. nih.govnih.gov The development of diastereoselective and enantioselective variants has significantly enhanced the utility of this reaction in medicinal and synthetic chemistry. organic-chemistry.orgresearchgate.net These advanced variants focus on controlling the relative and absolute stereochemistry of the newly formed stereocenters in the lactam product.

The reaction between this compound and an imine typically creates at least two stereocenters, leading to the possibility of cis and trans diastereomers. mdpi.com Research has shown that the diastereochemical outcome can be effectively controlled, often leading to a single diastereomer with high selectivity. researchgate.netsemanticscholar.org For instance, the reaction of aryl-substituted homophthalic anhydrides with various imines has been reported to produce 4-aryl-substituted tetrahydroisoquinolonic acids with remarkable diastereoselectivity. nih.govresearchgate.netsemanticscholar.org

The stereochemical outcome of the Castagnoli-Cushman reaction, specifically the ratio of cis to trans isomers, is highly dependent on the reaction conditions. Factors such as solvent, temperature, and the specific reactants employed play a crucial role in determining the final product distribution. nih.govmdpi.com

It has been observed that temperature can be a key determinant in the diastereoselectivity of the reaction. For example, in the synthesis of novel glutarimide-tetrahydroisoquinolone dyads, performing the reaction at room temperature favors the formation of isomers with a cis-orientation of the substituent and the carboxy group. Conversely, increasing the temperature to 80 °C promotes the conversion to the more thermodynamically stable trans-isomers. researchgate.net This suggests an equilibrium process where the initial kinetic product can isomerize to the thermodynamic product at higher temperatures.

The choice of solvent also has a notable impact. A study on the reaction of this compound with an imine in various solvents showed that while refluxing acetonitrile (B52724) led to high diastereoselectivity, conducting the reaction at room temperature in the same solvent resulted in a lower diastereomeric ratio (dr 5:1, trans-/cis-). nih.gov This highlights the intricate balance of factors that govern the stereochemical pathway of the reaction.

Table 1: Effect of Reaction Conditions on Diastereoselectivity in the CCR

AnhydrideImineSolventTemperature (°C)Diastereomeric Ratio (dr)Predominant Isomer
This compoundN-benzylidene-4-methylanilineAcetonitrileRefluxHightrans
This compoundN-benzylidene-4-methylanilineAcetonitrileRoom Temp5:1trans
This compoundImines from α-aminoglutarimideNot SpecifiedRoom TempNot Specifiedcis
This compoundImines from α-aminoglutarimideNot Specified80Not Specifiedtrans

The substituents on the imine component are critical in directing the diastereoselectivity of the Castagnoli-Cushman reaction. mdpi.comescholarship.org The electronic and steric properties of the groups attached to both the nitrogen and carbon atoms of the imine can influence the transition state geometry, thereby favoring the formation of one diastereomer over the other.

For instance, the reaction of this compound with imines derived from sulfonimidamides proceeds with high diastereoselectivity under mild conditions. researchgate.net The nature of the substituents on the imine has been shown to induce diastereoselectivity. nih.govmdpi.com A general observation is that increasing the steric bulk of the N-substituent on the imine leads to a higher proportion of the cis product, suggesting that the reaction may proceed through an open transition state where steric interactions play a key role. mdpi.com The electronics of substituents on the aryl ring of the imine also have a significant impact on diastereoselectivity. escholarship.org

The development of enantioselective Castagnoli-Cushman reactions represents a significant advancement, allowing for the synthesis of chiral lactams with high enantiomeric excess. This is typically achieved through the use of chiral catalysts that can differentiate between the enantiotopic faces of the reactants.

Chiral organocatalysts, particularly hydrogen bond donors like ureas and thioureas, have proven effective in promoting enantioselective CCRs. researchgate.netmdpi.com These catalysts are believed to activate the anhydride and orient the imine through a network of hydrogen bonds in a chiral environment, thereby directing the nucleophilic attack of the enolized anhydride to one specific face of the imine. This leads to the preferential formation of one enantiomer of the product. mdpi.com

The accepted mechanism for the CCR involves a stepwise process beginning with a Mannich-type addition of the anhydride enolate to the imine, followed by an intramolecular N-acylation. mdpi.com In the catalyzed asymmetric variant, the chiral catalyst orchestrates this process to control the absolute stereochemistry of the product.

While many CCRs are promoted by catalysts or require heating, recent research has focused on developing catalyst-free alternatives that proceed under mild conditions. nih.govmdpi.com These approaches are advantageous as they simplify product purification and reduce environmental impact.

A notable breakthrough in this area is the use of trifluoroethanol (TFE) as a solvent. nih.govmdpi.com TFE's unique properties, including its high hydrogen-bond-donating ability, can promote the reaction between this compound and imines with remarkable efficiency, often at high speed and at low temperatures (e.g., -40 °C), without the need for any external catalyst. nih.govmdpi.com This method provides access to a broad range of densely substituted lactams in good yields and in a 100% atom-economical fashion. mdpi.com Reactions of this compound with aldazines to form cyclic hydrazide–hydrazone compounds have also been reported to proceed without a catalyst. mdpi.com

Table 2: Catalyst-Free CCR of this compound with Imine 1a in Various Solvents

SolventTemperature (°C)TimeYield (%)Diastereomeric Ratio (cis/trans)
CH2Cl2-40Several hours->19:1
Toluene-40Several hours->19:1
CH3CN-40Several hours->19:1
MTBE-40Several hours78>19:1
TFE-4015 min81>19:1
TFERoom Temp2 min72>19:1
Data sourced from references nih.govmdpi.com. Imine 1a is 1-(4-methoxyphenyl)-N-(benzo[d] nih.govresearchgate.netdioxol-5-yl)methanimine.

The scope of the Castagnoli-Cushman reaction has been significantly broadened by employing novel and diverse anhydrides and imine components. The use of substituted homophthalic anhydrides, for example, allows for the introduction of various functionalities onto the resulting tetrahydroisoquinolone scaffold. nih.govresearchgate.netsemanticscholar.org The reaction of novel aryl-substituted homophthalic anhydrides with a range of imines has been shown to proceed smoothly, yielding products with an all-carbon quaternary stereocenter. nih.govnih.govresearchgate.netsemanticscholar.orgmdpi.com

Furthermore, the reaction is not limited to this compound itself. Other cyclic anhydrides, such as 3-arylglutaconic acid anhydrides, have been identified as suitable substrates for reaction with oximes, expanding the range of accessible heterocyclic structures. rsc.org The three-component variant of the CCR, which can utilize ammonium (B1175870) acetate (B1210297), aldehydes, and homophthalic anhydrides, further extends the reaction's versatility, enabling the synthesis of 2-unsubstituted isoquinol-1-ones. nih.gov

Domino and Tandem Reactions

Domino, tandem, or cascade reactions are processes in which multiple bond-forming events occur sequentially in a single pot without the isolation of intermediates. studylib.net These reactions are highly efficient in terms of atom and step economy, allowing for the rapid construction of complex molecular architectures. wiley.com

The Castagnoli-Cushman reaction can be integrated into such sequences. A prime example is the one-pot Staudinger/aza-Wittig/Castagnoli-Cushman reaction. researchgate.net This sequence involves the reaction of an azido (B1232118) aldehyde with a phosphine (B1218219) (Staudinger reaction) to generate an aza-ylide, which then undergoes an intramolecular aza-Wittig reaction to form a cyclic imine in situ. This imine is then immediately trapped by this compound in a Castagnoli-Cushman reaction. This powerful tandem process, which proceeds at room temperature, delivers novel and complex polyheterocyclic scaffolds in high yields and with high diastereoselectivity. researchgate.net

Cycloaddition and Annulation Reactions

This compound is a prominent substrate in various cycloaddition and annulation reactions, which leverage its structure to construct new ring systems. These reactions are fundamental to the synthesis of diverse lactams and other heterocyclic frameworks.

The Diels-Alder reaction is a powerful [4+2] cycloaddition used to form six-membered rings wikipedia.org. The reaction involves a conjugated diene (a 4π-electron system) and a dienophile (a 2π-electron system). The reaction rate is generally enhanced when the dienophile is substituted with electron-withdrawing groups and the diene possesses electron-donating groups libretexts.orgmasterorganicchemistry.com.

In principle, this compound could participate in Diels-Alder reactions, although specific examples in the literature are not prominent. Its potential role would likely be as a dienophile. The anhydride moiety is strongly electron-withdrawing, which could activate a double bond for reaction. However, in the parent molecule, the available double bonds are part of the benzene (B151609) ring. A Diels-Alder reaction involving the aromatic system would necessitate a dearomatization step, which is energetically unfavorable but can be achieved under specific conditions. Alternatively, derivatives of this compound could be designed to act as either the diene or dienophile component in intramolecular or intermolecular Diels-Alder reactions.

One of the most well-established reactions of this compound is the Castagnoli-Cushman reaction (CCR), a formal [4+2] cycloaddition with imines to produce substituted lactams, specifically tetrahydroisoquinolone derivatives researchgate.netnih.govmdpi.com. This reaction is highly valued for its ability to generate densely functionalized heterocyclic products with good diastereoselectivity organic-chemistry.org.

The mechanism of the CCR has been a subject of extensive study, with several pathways proposed, including an initial iminolysis or a concerted cycloaddition nih.govmdpi.com. Mechanistic investigations, including crossover experiments and in-situ spectroscopy, have provided evidence for a pathway involving the formation of amide-acid intermediates that exist in equilibrium with their anhydride forms before reacting with the imine through a Mannich-like mechanism to form the lactam product organic-chemistry.org. The reaction can be performed under various conditions: thermally, catalyzed by Lewis acids like TiCl₄, or under metal- and catalyst-free conditions using solvents such as trifluoroethanol (TFE), which is believed to activate both the imine and the anhydride via hydrogen bonding nih.govmdpi.com. Depending on the imine substituents and reaction conditions, either cis or trans products can be obtained nih.gov.

The scope of the reaction is broad, tolerating a variety of N-aryl and N-alkyl imines derived from different aromatic aldehydes nih.gov.

Table 1: Examples of Castagnoli-Cushman Reactions with this compound
Imine PartnerConditionsProductYieldDiastereoselectivityReference
N-Benzylidene-4-methylanilineAcetonitrile, reflux, 18h(±)-(3R,4R)-4-Aryl-1-oxo-3-phenyl-2-(p-tolyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid72%Single diastereomer nih.gov
N-(4-Methoxybenzylidene)methanamineTrifluoroethanol (TFE), rt, 5 min3-(4-Methoxyphenyl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid97%>99:1 (trans/cis) nih.gov
N-(4-Nitrobenzylidene)methanamineTrifluoroethanol (TFE), rt, 10 min2-Methyl-3-(4-nitrophenyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid80%>99:1 (trans/cis) nih.gov
Various IminesTiCl₄, Diisopropylethylamine, CH₂Cl₂trans-IsoquinolonesGoodtrans-selective mdpi.com
N-aryl and N-alkyl iminesAmide-thiourea organocatalystEnantio- and diastereomerically enriched lactamsHighHigh mdpi.com

While exploring the reactivity of this compound, unexpected reaction pathways have been discovered. A notable example is the unforeseen ring contraction observed during an attempted Regitz diazo transfer reaction nih.gov. The goal of this reaction is typically to introduce a diazo group onto an active methylene compound using a sulfonyl azide (B81097) reagent chem-station.com.

However, when this compound was subjected to these conditions (e.g., using 4-nitrobenzenesulfonyl azide and a base), it did not yield the expected α-diazo this compound. Instead, the reaction led to a ring contraction, affording N-sulfonyl phthalide-3-carboxamide derivatives in moderate yields nih.gov.

The proposed mechanism for this transformation involves an initial [3+2] cycloaddition between the enol form of the this compound and the sulfonyl azide. This step forms an unstable 1,2,3-triazoline (B1256620) intermediate. This intermediate then undergoes a two-step fragmentation process, driven by the expulsion of a molecule of nitrogen (N₂) and subsequent rearrangement to form the stable phthalide (B148349) product nih.gov. This discovery highlights a novel fragmentation pathway and provides a synthetic route to functionalized phthalides, which are privileged structures in natural products and medicinal chemistry.

Specific Reactions and Reactivity Studies

Reactions with Diaryl-1,2-diones leading to Isobenzofuranone Derivatives

A comprehensive literature search did not yield specific information regarding the direct reaction of this compound with diaryl-1,2-diones to form isobenzofuranone derivatives. Therefore, this section cannot be detailed to ensure scientific accuracy and strict adherence to sourced information.

Interaction with Phosphoranylidenacetates and Wittig Reactions

The interaction of this compound with stabilized phosphoranylidenes, a classic Wittig-type reaction, serves as a method for synthesizing lactones through ring transformation. The reaction with (triphenylphosphoranylidene)acetates has been investigated, revealing nuances in product distribution based on the ester group's steric bulk.

When this compound is treated with methyl (triphenylphosphoranylidene)acetate, the primary product is the expected Wittig product, methyl (1-oxo-1H-isochromen-3-yl)acetate. However, this reaction is often accompanied by the formation of two notable byproducts: 2-((1-oxo-1H-isochromen-3-yl)methyl)benzoic acid, which arises from the base-catalyzed self-condensation of the this compound, and methyl (1,3-dioxo-1,2,3,4-tetrahydronaphthalene-2-yl)acetate.

The proposed mechanism for the main reaction pathway proceeds via an acyclic intermediate acylated phosphorane. It is suggested that the initial condensation of the ylide with the anhydride forms an intermediate with a P-O bond. Subsequent cleavage of triphenylphosphine (B44618) oxide can proceed via two pathways: the formation of a C-O bond to yield the isocoumarin (B1212949) product or the formation of a C-C bond, leading to a naphthalene (B1677914) derivative.

The steric properties of the phosphoranylideneacetate play a critical role in the reaction's outcome. While methyl and ethyl esters provide the corresponding (isocoumarin-3-yl)acetate in good yields, the use of the more sterically hindered tert-butyl (triphenylphosphoranylidene)acetate does not yield the Wittig product. Instead, the bulky ylide acts primarily as a base, promoting the self-condensation of this compound. This results in the formation of dimerization products, such as 2-((1-oxo-1H-isochromen-3-yl)methyl)benzoic acid and 12-hydroxy-5H-dibenzo[c,g]chromen-5-one.

Reactant 1Reactant 2Key ConditionsMajor Product(s)Minor/Side Product(s)Ref.
This compoundMethyl (triphenylphosphoranylidene)acetateWittig reaction conditionsMethyl (1-oxo-1H-isochromen-3-yl)acetateMethyl (1,3-dioxo-1,2,3,4-tetrahydronaphthalene-2-yl)acetate; Dimerization products
This compoundEthyl (triphenylphosphoranylidene)acetateWittig reaction conditionsEthyl (isocoumarin-3-yl)acetateNot specified
This compoundtert-Butyl (triphenylphosphoranylidene)acetateWittig reaction conditionsNo Wittig product observed2-((1-oxo-1H-isochromen-3-yl)methyl)benzoic acid; 12-hydroxy-5H-dibenzo[c,g]chromen-5-one

Condensation with Amines leading to Imides

The condensation of this compound with primary amines is a direct method for the synthesis of N-substituted homophthalimides. This reaction follows the general mechanism of nucleophilic acyl substitution, where the amine acts as the nucleophile.

The mechanism proceeds in three main steps:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks one of the carbonyl carbons of the anhydride ring. This opens the anhydride ring to form an intermediate amide-carboxylate salt.

Deprotonation: A second molecule of the amine acts as a base, deprotonating the newly added nitrogen atom to yield a neutral amic acid intermediate.

Cyclization and Dehydration: Upon heating, the carboxylic acid and amide functionalities of the amic acid intermediate undergo an intramolecular condensation. This step involves the nucleophilic attack of the amide nitrogen onto the carboxylic acid carbon, followed by the elimination of a water molecule to form the stable five-membered imide ring, resulting in the N-substituted homophthalimide.

This dehydrative condensation often requires elevated temperatures to proceed to completion. The reaction is applicable to a wide range of primary amines, including both alkyl and aryl amines, allowing for the synthesis of a diverse library of N-substituted homophthalimides.

Dimerization Reactions under Basic Conditions

This compound is known to undergo dimerization in the presence of a base. This process can detract from the efficiency of other desired reactions, such as cycloadditions with imines, if not properly controlled. The dimerization proceeds through a sequence of intermediates, ultimately leading to stable isocoumarin structures.

When this compound is treated with a base such as N-methylimidazole (NMI) or pyridine (B92270), it dimerizes to form a series of products. The reaction sequence involves the initial formation of a (3-4')-C-acyl dimer, which then leads to a pair of chiral diastereomeric bis(lactones). Further reaction and rearrangement yield 3-(2-carboxybenzyl)isocoumarin-4-carboxylic acid, and the final product upon decarboxylation is 3-(2-carboxybenzyl)isocoumarin. Heating this compound in pyridine solution for one hour yields the diacid as the major product, while extending the heating to three hours favors the formation of the decarboxylated isocoumarin.

The key isocoumarin derivatives formed from the base-induced dimerization of this compound are 3-(2-carboxybenzyl)isocoumarin-4-carboxylic acid and its decarboxylated analogue, 3-(2-carboxybenzyl)isocoumarin. The reaction pathway involves the coupling of two this compound molecules, followed by intramolecular cyclization and rearrangement to form the stable isocoumarin heterocyclic system. The specific product obtained can be controlled by the reaction time and temperature.

ReactantBase/SolventTimeMajor ProductRef.
This compoundPyridine1 hour3-(2-Carboxybenzyl)isocoumarin-4-carboxylic acid
This compoundPyridine3 hours3-(2-Carboxybenzyl)isocoumarin
This compoundN-Methylimidazole (NMI)24 hours3-(2-Carboxybenzyl)isocoumarin-4-carboxylic acid

An important aspect of this compound's reactivity is the competition between its self-dimerization and its reaction with other partners, such as imines in formal cycloaddition reactions (e.g., the Castagnoli-Cushman reaction). Research has shown that the formal cycloaddition reaction of this compound with imines is significantly faster than its base-catalyzed dimerization.

When this compound is reacted with an imine in the presence of N-methylimidazole, no dimeric products are observed. The reaction with the imine is complete within minutes at room temperature or a few hours at -30 °C. In contrast, the dimerization process under the same conditions is much slower, with dimer products only becoming apparent after a longer duration. This difference in reaction rates indicates that the enolate of this compound reacts preferentially with the imine over another molecule of the anhydride. This kinetic preference allows for the efficient synthesis of tetrahydroisoquinolone derivatives, as the dimerization side-reaction is effectively suppressed.

Condensation with Ethylenediamine and Formation of Heterocycles

A comprehensive literature search did not yield specific information regarding the condensation reaction of this compound with ethylenediamine. While the analogous reaction with phthalic anhydride is well-documented to produce N,N'-diphthaloyl-1,2-ethylenediamine, the specific outcome for this compound is not described in the available sources. Therefore, this section cannot be detailed to ensure scientific accuracy.

Computational and Theoretical Investigations of Homophthalic Anhydride Reactivity

Quantum Chemical Studies on Tautomerism and Electronic States

Quantum chemical studies have provided significant insights into the tautomeric equilibrium and electronic behavior of homophthalic anhydride (B1165640). These computational investigations have focused on understanding the relative stabilities of its tautomeric forms and the electronic transitions that govern its photochemical properties.

Theoretical calculations have established that homophthalic anhydride exists in a tautomeric equilibrium between a keto and an enol form. In the ground electronic state (S₀), the keto form, which possesses a dicarbonyl structure, is the more stable tautomer. This finding is consistent with experimental observations, including FT-IR spectra that show two strong absorption bands around 1800 cm⁻¹, characteristic of a dicarbonyl compound. researchgate.netresearchgate.net

Upon electronic excitation to the first singlet excited state (S₁), the relative stability of the tautomers is reversed. In the S₁ state, the enol form, featuring a monocarbonyl structure, becomes the more stable tautomer. researchgate.netsobereva.com This reversal in stability is a key indicator of an excited-state intramolecular proton transfer (ESIPT) process. The electron distribution in the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) indicates that the excitation is of a π → π* nature. researchgate.netresearchgate.net

Table 1: Relative Stabilities of this compound Tautomers

Electronic StateMost Stable TautomerStructural Feature
Ground State (S₀)KetoDicarbonyl
Excited State (S₁)EnolMonocarbonyl

The energetic preference for the enol form in the excited state drives an ultrafast intramolecular proton transfer from the methylene (B1212753) group to one of the carbonyl oxygens. researchgate.net This ESIPT process is a fundamental photochemical reaction that significantly influences the fluorescence properties of this compound. The transfer of the proton leads to the formation of the excited enol tautomer, which is the species responsible for the observed fluorescence.

Computational studies have successfully identified the transition states connecting the keto and enol tautomers in both the ground and excited electronic states. Internal Reaction Coordinate (IRC) calculations have confirmed the pathways for the interconversion between the two forms. researchgate.net

A significant finding from these studies is that the energy barrier for the keto-to-enol tautomerization is substantially reduced in the S₁ excited state compared to the S₀ ground state. researchgate.netsobereva.com This lower energy barrier in the excited state facilitates the efficient ESIPT process upon photoexcitation. The calculated energy and hardness profiles along the IRC are inversely related, which aligns with the principle of maximum hardness. researchgate.netresearchgate.net

Table 2: Calculated Energy Barriers for Keto-Enol Tautomerization

Electronic StateInterconversion BarrierImplication
Ground State (S₀)HigherKeto form is kinetically stable
Excited State (S₁)Substantially ReducedFacilitates efficient ESIPT

DFT Mechanistic Studies of Reaction Pathways

Density Functional Theory (DFT) has been a powerful tool for elucidating the mechanisms of various reactions involving this compound. These studies have provided detailed insights into reaction pathways, the role of catalysts, and the nature of substrate interactions.

The Castagnoli-Cushman reaction, a crucial method for the synthesis of lactams, has been the subject of several mechanistic investigations involving this compound. Different reaction pathways have been proposed and computationally explored. One plausible mechanism involves a Mannich-type addition of the enolized anhydride to an imine, followed by an intramolecular N-acylation. organic-chemistry.org Mechanistic studies on the three-component reaction of this compound, amines, and aldehydes have revealed that amide-acid intermediates are in equilibrium with their anhydride counterparts before reacting via a Mannich-like mechanism to form the lactam product. organic-chemistry.org

Another proposed mechanism is a concerted [4+2] cycloaddition. However, DFT studies have been instrumental in evaluating the feasibility of these different pathways. For instance, in the reaction of this compound with imines, DFT calculations have been used to explore both a stepwise pathway involving an N-acyl iminium ion and a concerted imino-Diels-Alder pathway through the enol tautomer. escholarship.org

DFT calculations have been particularly valuable in understanding the role of catalysts in reactions of this compound. For example, in the organocatalytic asymmetric reaction of aldehydes with this compound, a DFT study revealed that a bifunctional organocatalyst first binds to and then deprotonates the anhydride. This leads to the formation of a squaramide-bound enolate, which then adds to the aldehyde. nih.gov

In the context of the Castagnoli-Cushman reaction, DFT calculations have shed light on the role of Lewis acid catalysts. For the TiCl₄-catalyzed reaction between this compound and imines, a Perkin-Mannich pathway is favored. The calculations show that both the imine and the anhydride enolate are coordinated to the titanium center in the transition state, which accounts for the observed trans-selectivity of the reaction. nih.govresearchgate.net These computational models provide a detailed picture of the catalyst-substrate interactions at the molecular level, explaining the observed stereochemical outcomes.

Applications of Homophthalic Anhydride in the Synthesis of Diverse Chemical Structures

Synthesis of Nitrogen-Containing Heterocycles

The reactivity of homophthalic anhydride (B1165640) with nitrogen-containing nucleophiles enables the efficient synthesis of a range of nitrogen-based heterocyclic compounds.

A primary application of homophthalic anhydride is in the synthesis of isoquinolone and tetrahydroisoquinolone frameworks. The Castagnoli-Cushman reaction (CCR), a [4+2] type cyclocondensation, is a powerful method for this transformation. nih.gov This reaction typically involves the condensation of this compound with an imine, which can be pre-formed or generated in situ from an aldehyde and an amine. nih.gov The reaction is known for its high diastereoselectivity, often favoring the formation of trans-isoquinolones. nih.gov

The reaction between this compound and imines (Schiff bases) provides efficient access to densely substituted lactam products, specifically 1-oxo-2-alkyl-3-aryl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acids. researchgate.netswarthmore.edu This method is valued for its ability to introduce multiple substituents in a single step, creating complex molecular architectures that are of interest in medicinal chemistry. researchgate.net For instance, this chemistry has been successfully applied to DNA-conjugated imines to produce isoquinolones for DNA-encoded libraries in moderate to excellent yields. nih.govresearchgate.net The reaction conditions can be mild, with some syntheses proceeding efficiently without the need for catalysts or heat. researchgate.net

A significant advancement in the use of this compound involves the synthesis of novel aryl-substituted derivatives, which then participate in the Castagnoli-Cushman reaction. nih.govmdpi.com This strategy allows for the creation of previously inaccessible substitution patterns on the tetrahydroisoquinolone scaffold. nih.govsemanticscholar.org When these aryl-substituted homophthalic anhydrides react with a range of imines, they yield 4-aryl-substituted tetrahydroisoquinolonic acids. nih.govnih.gov A key feature of these products is the formation of an all-carbon quaternary stereogenic center at the C-4 position of the isoquinolone ring. nih.govnih.gov This reaction proceeds with notable diastereoselectivity and in good yields, often without requiring chromatographic purification. nih.govnih.gov

The table below presents examples of novel tetrahydroisoquinolone carboxylic acids synthesized from aryl-substituted homophthalic anhydrides, demonstrating the creation of quaternary centers. nih.govmdpi.com

This compound PrecursorImine PartnerProductYield
2-[Carboxy(phenyl)methyl]benzoic AcidN-(4-methylbenzylidene)ethanamine(±)-(3R,4R)-2-Ethyl-1-oxo-4-phenyl-3-(p-tolyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylic Acid72%
2-[Carboxy(4-chlorophenyl)methyl]benzoic AcidN-(4-methylbenzylidene)aniline(±)-(3S,4R)-4-(4-Chlorophenyl)-1-oxo-3-phenyl-2-(p-tolyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylic Acid77%
2-[Carboxy(4-chlorophenyl)methyl]benzoic Acid4-methyl-N-(4-methylbenzylidene)aniline(±)-(3S,4R)-4-(4-Chlorophenyl)-2,3-bis(p-tolyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic Acid66%
2-[Carboxy(4-chlorophenyl)methyl]benzoic AcidN-(4-methoxybenzylidene)-4-(trifluoromethyl)aniline(±)-(3S,4R)-4-(4-Chlorophenyl)-3-(4-methoxyphenyl)-1-oxo-2-(4-(trifluoromethyl)phenyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylic Acid75%
2-[Carboxy(4-chlorophenyl)methyl]benzoic AcidN-(pyridin-3-ylmethylene)propan-1-amine(±)-(3S,4R)-4-(4-Chlorophenyl)-1-oxo-2-propyl-3-(pyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylic Acid47%

While this compound is a well-established precursor for isochromenes (a type of pyranone) through reactions like self-condensation or reaction with ylides, its direct application in the synthesis of pyridones is less commonly documented in the reviewed literature. nih.govsemanticscholar.org One study noted the synthesis of tetrahydroisoquinolones from the reaction of aldazines with this compound, contrasting it with the synthesis of dihydropyridine-2-ones (a pyridone derivative) which was achieved using 3-arylglutaconic anhydrides instead. mdpi.com

This compound serves as a key substrate for the synthesis of fused heterocyclic systems containing oxadiazole or thiadiazole rings. Specifically, derivatives of 1,3,4-oxadiazolo[3,2-b]isoquinoline and 1,3,4-thiadiazolo[3,2-b]isoquinoline have been prepared starting from this anhydride. The synthetic pathway involves the reaction of this compound with acylhydrazines. This initial reaction yields 2-acylamino-1,2,3,4-tetrahydroisoquinoline-1,3-diones as an intermediate.

Subsequent treatment of this intermediate with a dehydrating agent like polyphosphoric acid leads to the formation of 2-substituted 1,3,4-oxadiazolo[3,2-b]isoquinolin-5(5H)-ones in quantitative yields. Alternatively, reacting the intermediate with phosphorus pentasulfide results in the formation of 2-substituted 1,3,4-thiadiazolo[3,2-b]-isoquinoline-5(5H)-thiones.

Isobenzofuranone Derivatives

While this compound more commonly forms six-membered isocoumarin (B1212949) rings, its application in synthesizing isobenzofuranone derivatives (also known as phthalides) involves specific reaction pathways that favor a five-membered ring closure. These reactions typically leverage the active methylene (B1212753) group of the anhydride. One established method is the Perkin condensation, where this compound reacts with aromatic aldehydes. This reaction, conducted in the presence of a base, can lead to the formation of 3-substituted isobenzofuranone structures, often proceeding through an isocoumarin intermediate which subsequently rearranges. The choice of reactants and conditions is critical to direct the cyclization towards the thermodynamically or kinetically favored isobenzofuranone product.

Synthesis of Oxygen-Containing Heterocycles

This compound is a premier starting material for the synthesis of various oxygen-containing heterocyclic compounds, particularly those containing an isocoumarin or dihydroisocoumarin core.

The synthesis of 3,4-dihydroisocoumarins from this compound can be achieved through several reliable methods. One common two-step procedure involves the initial methanolysis of this compound to create a 2-carboxyphenylacetate half-ester. Subsequent reduction of this intermediate, typically with a reducing agent like lithium borohydride, yields the 3,4-dihydroisocoumarin scaffold google.com.

Another significant route is the Perkin condensation of this compound with aromatic aldehydes google.com. This reaction, often facilitated by a strong base, produces 3-phenyl-3,4-dihydroisocoumarin-4-carboxylic acids google.com. Additionally, homophthalic acid, the hydrolyzed form of the anhydride, can be condensed with acyl chlorides, such as those derived from amino acids, to form substituted isocoumarins, which can then be selectively reduced to the corresponding 3,4-dihydroisocoumarins tubitak.gov.tr.

Table 1: Synthesis of Dihydroisocoumarin Derivatives from this compound Precursors

Precursor Reagents Product Type Reference
This compound 1. Methanolysis2. Lithium Borohydride 3,4-Dihydroisocoumarins google.com
This compound Aromatic Aldehydes, Base 3-Aryl-3,4-dihydroisocoumarin-4-carboxylic acids google.com

The synthesis of complex nitrogen-containing heterocycles such as isoquinolones and their fused derivatives is a cornerstone application of this compound. The Castagnoli-Cushman Reaction (CCR) is a powerful multicomponent reaction that utilizes this compound, an amine, and an aldehyde or ketone to construct the tetrahydroisoquinolone core with high diastereoselectivity organic-chemistry.orgmdpi.com. This reaction proceeds through the formation of an amide-acid intermediate, which then reacts with the carbonyl compound in a Mannich-like mechanism before lactamization organic-chemistry.org.

This methodology allows for the creation of densely substituted tetrahydroisoquinolonic acids, including those with spirocyclic motifs or all-carbon quaternary stereocenters at the 4-position semanticscholar.orgthieme-connect.denih.gov. By choosing appropriate starting materials, this reaction can serve as a foundational step for elaborating the isoquinolone core into more complex, fused heterocyclic systems like furo- or pyrano-isoquinolinediones. The reaction is versatile and can be performed without a catalyst, broadening its applicability organic-chemistry.orgthieme-connect.de.

Table 2: Examples of the Castagnoli-Cushman Reaction with this compound

Amine Source Carbonyl Compound Product Yield Reference
Ammonium (B1175870) Acetate (B1210297) Cyclohexanone 1′-Oxo-1′,4′-dihydro-2′H-spiro[cyclohexane-1,3′-isoquinoline]-4′-carboxylic Acid 83% thieme-connect.de
Ammonium Acetate Cyclopentanone 1′-Oxo-1′,4′-dihydro-2′H-spiro[cyclopentane-1,3′-isoquinoline]-4′-carboxylic Acid 53% thieme-connect.de
Benzylamine 2-Methoxybenzaldehyde (±)-(3R,4R)-2-Benzyl-4-(4-chlorophenyl)-3-(2-methoxyphenyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic Acid 61% nih.gov

Synthesis of Polycyclic and Condensed Ring Systems

This compound serves as a precursor for linearly condensed phenolic systems through reactions with quinones. For instance, the condensation of this compound with hydroquinone (B1673460) in the presence of a Lewis acid catalyst like stannic chloride directly yields 2-(2,5-dihydroxyphenyl)isocoumarin google.com. This product is a polycyclic structure that incorporates a phenolic hydroquinone moiety. Such reactions provide a strategic route to building larger, functionalized aromatic systems where the phenolic character is crucial for further transformations or for imparting specific chemical properties to the final molecule.

The synthesis of anthraquinones is most classically achieved via the Friedel-Crafts reaction of phthalic anhydride with benzene (B151609) derivatives, followed by cyclization nih.govyoutube.comresearchgate.netmanchester.ac.uk. While the direct Friedel-Crafts acylation of an aromatic ring with this compound does not lead to the anthraquinone (B42736) skeleton, this compound is a valuable precursor for building blocks used in the synthesis of more complex polycyclic aromatic hydrocarbons like naphthacenes.

One strategy involves using this compound to construct a substituted naphthalene (B1677914) ring system, which can then undergo further annulation to form the naphthacene (B114907) core. For example, derivatives formed from this compound can be subjected to Diels-Alder reactions. The Diels-Alder reaction is a powerful tool for forming six-membered rings and is widely used in the synthesis of polycyclic aromatic compounds, including naphthacene and its derivatives scite.airsc.orgnih.govsemanticscholar.org. By designing a suitable diene from a this compound-derived intermediate, a subsequent [4+2] cycloaddition with a dienophile can construct the additional rings required to form the tetracyclic naphthacene framework.

Table 3: List of Mentioned Chemical Compounds

Compound Name
This compound
Isobenzofuranone
Phthalide (B148349)
Isocoumarin
3,4-Dihydroisocoumarin
2-Carboxyphenylacetate
Lithium borohydride
3-Phenyl-3,4-dihydroisocoumarin-4-carboxylic acid
Furo[2,3-c]isoquinoline-1,5(2H,4H)-dione
Pyrano[2,3-c]isoquinoline-1,6(5H)-diones
Tetrahydroisoquinolone
1′-Oxo-1′,4′-dihydro-2′H-spiro[cyclohexane-1,3′-isoquinoline]-4′-carboxylic Acid
1′-Oxo-1′,4′-dihydro-2′H-spiro[cyclopentane-1,3′-isoquinoline]-4′-carboxylic Acid
(±)-(3R,4R)-2-Benzyl-4-(4-chlorophenyl)-3-(2-methoxyphenyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic Acid
(±)-(3R,4R)-4-(4-Chlorophenyl)-2,3-bis(4-methylphenyl)-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic Acid
Hydroquinone
Stannic chloride
2-(2,5-Dihydroxyphenyl)isocoumarin
Anthraquinone
Naphthacene

Steroid-like Compounds with Dibenzo[c,h]chromene Moieties

This compound serves as a key reactant in domino reactions with aromatic aldehydes to construct tetracyclic, steroid-like compounds that feature a dibenzo[c,h]chromene core. mdpi.comresearchgate.netpreprints.orgsemanticscholar.org These complex structures are of interest due to their potential biological activities. mdpi.compreprints.orgsemanticscholar.org

A notable example is the synthesis of trans-11-(3,4-Dimethoxyphenyl)-2,3,8,9-tetramethoxy-6-oxo-11,12-dihydro-6H-dibenzo[c,h]chromene-12-carboxylic acid. This compound was synthesized in a two-step process starting from 3,4-dimethoxythis compound and 3,4-dimethoxybenzaldehyde (B141060) (DMBA). mdpi.compreprints.orgsemanticscholar.orgpreprints.org The initial reaction between one equivalent of 3,4-dimethoxythis compound and DMBA yields an intermediate, trans-3-(3,4-dimethoxyphenyl)-6,7-dimethoxy-1-oxo-3,4-dihydro-1H-2-benzopyran-4-carboxylic acid. mdpi.compreprints.orgsemanticscholar.orgpreprints.org This intermediate then reacts with two additional equivalents of the anhydride to form the final steroid-like product. mdpi.compreprints.orgsemanticscholar.orgpreprints.org The presence of multiple methoxy (B1213986) groups on the dibenzo[c,h]chromene framework is thought to be advantageous for potential medicinal applications and may contribute to improved biological activity. mdpi.compreprints.orgsemanticscholar.orgpreprints.org

Table 1: Synthesis of a Steroid-like Dibenzo[c,h]chromene Compound

Reactants Intermediate Final Product

Applications in Medicinal Chemistry and Natural Product Synthesis

The unique reactivity of this compound makes it a valuable precursor in the synthesis of a wide array of biologically active molecules and natural products. chemimpex.com Its ability to participate in cycloaddition reactions is particularly useful for creating complex molecular scaffolds. chemimpex.com

Precursors to Biologically Active Molecules

This compound is a key starting material for synthesizing various biologically active compounds. nih.govbohrium.com It is frequently employed in multicomponent reactions, which are efficient processes that allow for the construction of complex molecules in a single step. nih.gov The tetrahydroisoquinolone (THIQ) scaffold, which is present in numerous molecules with diverse biological activities, can be readily accessed through the Castagnoli-Cushman reaction using this compound. nih.gov This reaction's versatility has made it a popular choice in drug discovery for generating libraries of compounds for screening. mdpi.com

Synthesis of Lactams with Potential Pharmacological Interest

This compound is instrumental in the synthesis of lactams, a class of cyclic amides that are prevalent in many pharmaceuticals. rsc.orgnih.gov The Castagnoli-Cushman reaction, a [4+2] cyclocondensation between this compound and an imine, is a well-established method for producing substituted lactams with a high degree of diastereoselectivity. mdpi.comescholarship.org This reaction has been widely applied to the synthesis of a variety of lactam-containing compounds with potential pharmacological applications. escholarship.orgresearchgate.net The reaction's scope has been expanded to include various Schiff bases and anhydrides, further diversifying the accessible lactam structures. researchgate.net

Antimalarial Agents: Tetrahydroisoquinolone Carboxanilides

A significant application of this compound in medicinal chemistry is in the synthesis of tetrahydroisoquinolone carboxanilides, a class of compounds that has shown potent antimalarial activity. nih.govmmv.org The core structure of these compounds is assembled through the condensation of an aldimine with this compound, which forms a 1,2,3,4-tetrahydro-1-isoquinolone-4-carboxylic acid. nih.gov Subsequent amide coupling reactions allow for the introduction of various substituents, enabling the modulation of the compound's physicochemical and pharmacological properties. researchgate.net

Hit-to-lead studies have been conducted on this class of compounds to optimize their antimalarial efficacy. nih.govmmv.org These studies have systematically explored the structure-activity relationships by modifying the N-2, C-3, and C-4 positions of the tetrahydroisoquinolone core. mmv.org This research has led to the identification of potent antimalarial candidates with excellent in vivo activity. nih.gov

Table 2: Key Reaction in the Synthesis of Antimalarial Tetrahydroisoquinolone Carboxanilides

Reaction Type Reactants Product Application

Potential Antiestrogen (B12405530) Activity

The steroid-like compounds with dibenzo[c,h]chromene moieties, synthesized from this compound, are being investigated for their potential as antiestrogen agents. mdpi.compreprints.orgsemanticscholar.org The structural similarity of these compounds to steroids suggests they may interact with estrogen receptors, potentially leading to antiestrogenic effects. nih.gov Further biological studies are underway to evaluate the antiestrogen activity of these novel compounds. mdpi.compreprints.orgsemanticscholar.orgpreprints.org

BACE1 Inhibitors

The development of selective inhibitors for the beta-site amyloid precursor protein cleaving enzyme (BACE1) is a key strategy in the research for Alzheimer's disease treatments. nih.gov While direct synthesis from this compound is not explicitly detailed, the structural motifs accessible from this precursor are relevant to the design of BACE1 inhibitors. The ability to generate diverse heterocyclic scaffolds, such as tetrahydroisoquinolones, provides a platform for the synthesis of novel compounds that can be evaluated as BACE1 inhibitors. researchgate.net The rational design of these inhibitors often focuses on creating molecules with specific moieties that can interact with the enzyme's active site. nih.govresearchgate.net

Future Research Directions

Development of Novel Catalytic Systems for Enhanced Selectivity

A primary objective in advancing the utility of homophthalic anhydride (B1165640) is the creation of new catalytic systems that offer superior control over reaction outcomes, particularly stereoselectivity. While organocatalysts like amide-thiourea compounds have shown efficiency in the asymmetric reaction of homophthalic anhydride with imines to produce lactams with high enantioselectivity, the search for even more effective and versatile catalysts continues. nih.govjmu.edu

Future research will likely focus on:

Bifunctional Catalysts: Designing catalysts that possess both a Lewis acid and a Brønsted base site to simultaneously activate both the this compound and the reaction partner, potentially leading to higher reaction rates and selectivities. Chiral squaramide-based bifunctional catalysts are one such area of recent interest. nih.gov

Transition-Metal Catalysis: Exploring transition-metal complexes that can catalyze novel transformations of this compound. This could unlock new reaction pathways that are not accessible through organocatalysis, leading to unique molecular scaffolds.

Enzyme-Mimicking Catalysts: Developing catalysts that mimic the active sites of enzymes to achieve exceptional levels of selectivity under mild reaction conditions. This could involve creating complex, well-defined chiral pockets that precisely orient the substrates.

The table below outlines potential catalytic systems and their targeted improvements for reactions involving this compound.

Catalyst TypeTarget ReactionDesired ImprovementPotential Advantages
Chiral Phosphoric Acids[4+2] CycloadditionsHigher enantiomeric excess (ee%) and diastereoselectivity (dr)Broad substrate scope, operational simplicity
N-Heterocyclic Carbenes (NHCs)Annulations with Aldehydes/IminesControl over regioselectivity, access to new heterocyclic coresMild reaction conditions, generation of acyl-anion equivalents
Bifunctional Thiourea/Squaramide CatalystsLactam SynthesisImproved yields and stereoselectivity for challenging substratesStrong hydrogen-bonding interactions for effective stereocontrol nih.govjmu.edu
Transition Metal Complexes (e.g., Rh, Ir, Pd)C-H Activation/AnnulationNovel bond formations, access to polycyclic aromatic systemsHigh catalytic turnover, diverse reactivity modes

Exploration of New Multicomponent Reaction Frameworks

Multicomponent reactions (MCRs) are highly valued for their efficiency in building molecular complexity in a single step. nih.gov this compound is a proficient reactant in the Castagnoli–Cushman reaction, a three-component reaction (3CR) that yields tetrahydroisoquinolones. thieme-connect.comnih.gov Future work aims to expand the scope of MCRs involving this anhydride.

Promising areas for exploration include:

Four-Component Reactions (4CRs): Designing new reaction sequences where this compound combines with three other reactants. This could involve trapping a reactive intermediate from a 3CR with an additional component, such as an isocyanide or a terminal alkyne.

Novel Reaction Partners: Introducing previously unexplored substrates into MCRs with this compound. For instance, using aldazines has been shown to produce unique cyclic hydrazide–hydrazone compounds. mdpi.com Expanding the types of imines, aldehydes, and amine partners will broaden the diversity of accessible molecular scaffolds. nih.govresearchgate.net

Catalyst-Free Systems: Further investigating catalyst-free MCRs, which offer advantages in terms of cost, sustainability, and simplified purification. Recent studies have shown that the three-component reaction of this compound with ketones and ammonium (B1175870) acetate (B1210297) can proceed efficiently without a catalyst. thieme-connect.comresearchgate.net

Advanced Mechanistic Investigations via In Situ Spectroscopy and Computational Methods

A deeper understanding of reaction mechanisms is crucial for optimizing existing transformations and designing new ones. While the general pathways of many reactions involving this compound are understood, subtle details that govern selectivity often remain elusive. Future research will increasingly rely on advanced analytical and computational tools.

Key methodologies to be employed include:

In Situ Spectroscopy: Techniques like in situ NMR and IR spectroscopy allow for the direct observation of reactive intermediates and the tracking of reaction kinetics in real-time. ethz.ch This can provide definitive evidence for proposed mechanisms and help identify catalyst deactivation pathways or unexpected side reactions.

Computational Chemistry: Density Functional Theory (DFT) calculations have become indispensable for elucidating reaction mechanisms. nih.gov They can be used to model transition states, rationalize observed stereoselectivities, and predict the feasibility of new reaction pathways. nih.govjmu.edu For example, DFT has been used to clarify the nature of key chiral ion pair intermediates in organocatalyzed reactions of this compound. jmu.edu

These advanced studies will help answer fundamental questions about the role of catalysts, the nature of key intermediates (e.g., zwitterions vs. concerted transition states), and the factors that control diastereoselectivity in reactions like the Castagnoli–Cushman reaction. nih.govresearchgate.net

Expansion of Synthetic Applications to More Complex Natural Products and Drug Candidates

The ultimate goal of developing new synthetic methods is their application to the construction of molecules with significant biological or material properties. This compound-derived scaffolds, such as tetrahydroisoquinolones, are present in numerous medicinally relevant compounds. nih.gov

Future synthetic campaigns will likely target:

Complex Polycyclic Alkaloids: Applying novel cycloaddition or MCR strategies to assemble the core structures of intricate natural products that are currently difficult to synthesize.

Novel Drug Scaffolds: Using the expanded MCR frameworks to generate libraries of diverse compounds for high-throughput screening. The development of aryl-substituted homophthalic anhydrides, for instance, provides access to tetrahydroisoquinolones with all-carbon quaternary stereocenters, a valuable motif in drug design. nih.gov

Functional Materials: Incorporating the rigid, planar structures derived from this compound into polymers or organic electronic materials to explore their potential applications in materials science. chemimpex.com

By pushing the boundaries of catalysis, reaction design, and mechanistic understanding, researchers can continue to unlock the synthetic potential of this compound, paving the way for the efficient creation of the next generation of complex molecules, from life-saving pharmaceuticals to advanced materials. mdpi.com

Q & A

Q. What spectroscopic methods are most effective for characterizing homophthalic anhydride and its derivatives?

this compound exhibits halochromism, fluorescence, and self-destruction under basic conditions, making UV-Vis spectroscopy and fluorescence spectroscopy critical for tracking tautomerization and ring-opening reactions . Density Functional Theory (DFT) calculations are essential to interpret spectral data and model keto-enol tautomerism . For derivatives like isoquinolones or spiroheterocycles, X-ray crystallography and dynamic NMR are employed to resolve conformational ambiguities .

Q. What synthetic methodologies are commonly used to functionalize this compound?

this compound reacts with imines, aldehydes, and amines in multicomponent reactions (e.g., Castagnoli-Cushman reaction) to form dihydroisoquinolones or lactams. A typical protocol involves refluxing this compound with amines and aldehydes in polar aprotic solvents (e.g., DMF) at 150°C, achieving yields up to 83.8% in optimized conditions . For DNA-conjugated applications, condensation with on-DNA aldehydes and amines proceeds under mild aqueous conditions .

Q. How do reaction conditions influence the reactivity of this compound?

Basicity and nucleophilicity of reagents dictate reaction pathways. Strong bases (e.g., NaOH) promote ring-opening and keto-enol tautomerism, while weakly basic conditions favor cycloadditions . Temperature also modulates stereoselectivity: reactions at –20°C to 30°C with sulfinyl dienophiles yield regioselective [4+2] cycloadducts . Polymerization risks arise with highly reactive anhydrides (e.g., cyano succinic anhydride) under basic conditions, necessitating careful optimization .

Q. What are the primary applications of this compound in heterocyclic synthesis?

It is pivotal in synthesizing spiroheterocycles (e.g., spiro[isoquinoline-3,4'-piperidine]) via reactions with ketimines or heterocyclic ketones . Its use in Tamura cycloadditions with alkylidene oxindoles produces spirooxindoles with >90% enantiomeric excess under squaramide catalysis .

Advanced Research Questions

Q. What mechanistic insights explain the diastereoselectivity in this compound-imine reactions?

Diastereoselectivity in N-sulfonyl imine reactions arises from a Mannich-like mechanism, where the enol form of this compound attacks the imine. Stereochemical control is achieved via chiral aldehydes or tert-butyl squaramide catalysts, yielding δ-lactams with 65–95% diastereomeric excess . Temperature gradients (e.g., –30°C vs. 30°C) alter transition-state energetics, flipping stereochemistry at specific centers .

Q. How do computational studies enhance the understanding of this compound reactivity?

DFT calculations reveal that keto-enol tautomerization and ring-opening are thermodynamically driven by solvent polarity and base strength . For spiroheterocycles, ab initio modeling predicts preferred conformers, validated by X-ray crystallography . Mechanistic studies of the Castagnoli-Cushman reaction (CCR) use infrared spectroscopy to track reversible amide-acid intermediates and imine trapping .

Q. What strategies improve yields in multicomponent reactions involving this compound?

Optimizing stoichiometry (e.g., 1:1:1 ratio of anhydride, amine, aldehyde) and using non-nucleophilic bases (e.g., K₂CO₃) minimizes side reactions . Catalytic asymmetric CCR variants employ chiral phosphoric acids or squaramides to achieve enantioselectivity >90% . Post-cyclization decarboxylation, observed in glutaconic anhydride derivatives, is absent in homophthalic systems, simplifying product isolation .

Q. How does this compound compare to other cyclic anhydrides in reactivity?

this compound is more enolizable than phthalic or succinic anhydrides, enabling unique reactivity in Mannich-like pathways . Unlike maleic anhydride, it does not undergo retro-Diels-Alder decomposition, making it stable in high-temperature CCR conditions . However, its lower electrophilicity compared to cyano succinic anhydride limits polymerization risks .

Q. What unresolved challenges exist in this compound-based methodologies?

Key gaps include:

  • Limited scope for asymmetric catalysis with aliphatic imines .
  • Mechanistic ambiguities in post-cyclization decarboxylation pathways .
  • Scalability constraints due to sensitivity of DNA-conjugated systems . Proposed solutions include developing bifunctional catalysts and microfluidic reaction platforms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.